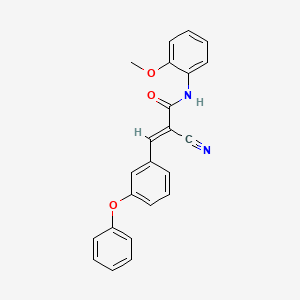

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

Description

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Properties

IUPAC Name |

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-27-22-13-6-5-12-21(22)25-23(26)18(16-24)14-17-8-7-11-20(15-17)28-19-9-3-2-4-10-19/h2-15H,1H3,(H,25,26)/b18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGWNPYROMJCKZ-NBVRZTHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for (E)-2-Cyano-N-(2-Methoxyphenyl)-3-(3-Phenoxyphenyl)Prop-2-Enamide

Knoevenagel Condensation: Primary Methodology

The most widely reported synthesis involves a Knoevenagel condensation between N-(2-methoxyphenyl)-2-cyanoacetamide and 3-phenoxybenzaldehyde. This method, validated in analogous systems, proceeds via a base-catalyzed mechanism to form the α,β-unsaturated enamide.

- Reactants :

- N-(2-Methoxyphenyl)-2-cyanoacetamide (1.0 equiv)

- 3-Phenoxybenzaldehyde (1.05 equiv)

- Solvent : Ethanol (50 mL per 0.01 mol substrate)

- Catalyst : Piperidine (5 mol%)

- Conditions : Reflux at 78°C for 7 hours under inert atmosphere.

- Workup : Cool to room temperature, filter precipitated product, and recrystallize from ethanol.

Yield : 85–90%. The E-selectivity arises from thermodynamic stabilization of the trans-configured double bond, as confirmed by X-ray crystallography in related compounds.

Alternative Approaches: Solvent and Catalyst Screening

Modifications to the classical Knoevenagel method have been explored to enhance efficiency:

Azeotropic Water Removal

A patent describes using toluene with a Dean-Stark apparatus to remove water, driving the reaction to completion. This approach, applied to structurally similar enamines, reduces reaction time to 3 hours with comparable yields (82%).

Catalyst Variation

- Ammonium acetate : In ethanol at 80°C, yields 78% but requires longer reaction times (12 hours).

- Sodium hydroxide/diacetyl oxide : A patent reports using NaOH with diacetyl oxide in methylene diethyl ether, achieving 88% yield for a trimethoxyphenyl analog. This method may require temperature control (10–30°C) to prevent side reactions.

Mechanistic Insights and Stereochemical Control

Reaction Mechanism

The Knoevenagel condensation proceeds through:

- Base-mediated deprotonation of the cyanoacetamide α-hydrogen.

- Nucleophilic attack on the aldehyde carbonyl.

- Elimination of water to form the conjugated enamide.

Key Factor : The electron-withdrawing cyano group stabilizes the enolate intermediate, favoring product formation.

Optimization of Reaction Conditions

Purification and Characterization

Crystallization Techniques

Applications and Derivatives

While the target compound’s applications are underexplored, structural analogs exhibit:

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

(E)-2-cyano-N-(2-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the phenoxy group, which may affect its reactivity and applications.

(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and biological activity.

Uniqueness

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is unique due to the presence of both methoxy and phenoxy groups, which can influence its reactivity, solubility, and potential applications. These functional groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Biological Activity

(E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyano group and two distinct phenyl substituents. These characteristics may confer diverse biological activities, making it a potential candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure allows for various interactions with biological macromolecules, which can influence its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O2 |

| IUPAC Name | This compound |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)N |

| InChI | InChI=1S/C19H18N2O2/c1-23-18-10-6-5-9-16(18)13-17(14-20)19(22)21-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,21,22)/b17-13+ |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. The cyano group can act as an electrophile, while the methoxy and phenoxy groups may enhance hydrophobic interactions and π–π stacking with aromatic residues in proteins. Such interactions are crucial for modulating enzyme activities or receptor functions, potentially leading to therapeutic effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Compounds with cyano and phenyl groups have been studied for their ability to inhibit inflammatory mediators. For instance, (E)-2-cyano-N,3-diphenylacrylamide showed significant anti-inflammatory activity by reducing cytokine production in vitro and in vivo models .

- Anticancer Potential : The structural features of this compound suggest potential anticancer activity through mechanisms such as apoptosis induction or inhibition of tumor cell proliferation.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, indicating that this compound may also possess antimicrobial properties.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- In Vitro Studies : A study on related cyano compounds demonstrated their ability to modulate nitric oxide production in macrophages, suggesting anti-inflammatory mechanisms .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinities of similar compounds to key enzymes involved in inflammation and cancer pathways. These studies indicate that modifications in substituents can significantly alter binding profiles and biological outcomes.

Q & A

Q. What are the most efficient synthetic routes for (E)-2-cyano-N-(2-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized for yield and selectivity?

Methodological Answer: The synthesis typically involves multi-step protocols:

Intermediate Preparation : Start with halogenated aryl precursors (e.g., 3-phenoxyphenyl or 2-methoxyphenyl derivatives) and functionalize them via nucleophilic substitution or coupling reactions .

Coupling Reactions : Use Knoevenagel condensation or Michael addition to introduce the cyano and enamide groups. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly influence stereoselectivity for the (E)-configuration .

Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (e.g., methanol/water) improves purity (>95%) .

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Aryl Halogenation | Br₂, FeCl₃, 50°C | 85 | 90 | |

| Knoevenagel Condensation | Cyanoacetamide, Piperidine, THF, 80°C | 72 | 95 | |

| Purification | Hexane:EtOAc (3:1) | – | 98 |

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and assign methoxy/phenoxy substituents .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

- X-ray Crystallography : Use SHELX for structure refinement. Hydrogen bonding between the amide and methoxy groups stabilizes the crystal lattice .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry, and what challenges arise during refinement?

Methodological Answer:

Q. How do structural modifications (e.g., halogenation, methoxy positioning) affect biological activity, and what computational tools predict SAR trends?

Methodological Answer:

- SAR Studies :

- Replace the 3-phenoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance binding to kinase targets .

- Remove the methoxy group to test hydrophobic interactions in enzyme pockets .

- Computational Tools :

- Molecular Docking (AutoDock Vina) : Simulate binding to EGFR or VEGFR-2; correlate docking scores (ΔG) with IC₅₀ values .

- QSAR Models : Use CODESSA or MOE to link substituent electronegativity/logP to cytotoxicity .

Q. Table 2: Activity Trends for Structural Analogs

| Substituent | Target (IC₅₀, μM) | logP | Reference |

|---|---|---|---|

| 3-Phenoxyphenyl | EGFR: 0.45 | 3.2 | |

| 4-Fluorophenyl | VEGFR-2: 0.78 | 2.8 | |

| 2-Methoxy Removal | EGFR: >10 | 3.9 |

Q. How should researchers address contradictory bioactivity data across different assay models?

Methodological Answer:

- Assay Variability :

- Cell Lines : Use isogenic pairs (e.g., HCT-116 vs. HT-29) to control for genetic background effects .

- Kinase Profiling : Test against panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

- Data Reconciliation :

- Orthogonal Assays : Validate apoptosis (Annexin V) and ROS generation (DCFH-DA) in parallel .

- Impurity Analysis : LC-MS traces (>95% purity) rule out byproduct interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.